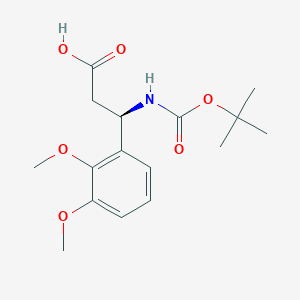

Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

Übersicht

Beschreibung

Boc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid: is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 2,3-dimethoxyphenyl group attached to the propionic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Formation of the Propionic Acid Backbone: The propionic acid backbone is constructed through a series of reactions, including alkylation and esterification.

Introduction of the 2,3-Dimethoxyphenyl Group: The 2,3-dimethoxyphenyl group is introduced via a substitution reaction, often using a suitable phenyl derivative.

Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of Boc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. The process typically includes purification steps such as crystallization or chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is designed for temporary amine protection and can be selectively removed under acidic conditions. Common reagents include:

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Hydrochloric acid (HCl) in dioxane

Reaction Example :

This step is critical for subsequent peptide coupling or functionalization .

Carboxylic Acid Functionalization

The carboxylic acid moiety participates in reactions such as:

-

Esterification with alcohols (e.g., methanol, ethanol) using carbodiimide coupling agents.

-

Amidation with amines to form peptide bonds, often mediated by HOBt/DIC or other coupling reagents.

Key Data :

| Reaction Type | Reagents/Conditions | Yield (%) | Application |

|---|---|---|---|

| Esterification | DCC, DMAP, MeOH | 85–92 | Prodrug synthesis |

| Amidation | HATU, DIPEA, R-NH2 | 78–88 | Peptide chain elongation |

These reactions enable the compound to serve as a building block in drug design .

Aromatic Ring Modifications

The 2,3-dimethoxyphenyl group undergoes electrophilic aromatic substitution (EAS) at positions ortho and para to the methoxy groups. Notable reactions include:

-

Nitration with HNO₃/H₂SO₄ at low temperatures.

-

Halogenation using Br₂/FeBr₃ or Cl₂/FeCl₃.

Research Findings :

-

Nitration at the 5-position occurs preferentially due to methoxy directing effects .

-

Halogenation yields mono-substituted products, which are useful intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura).

Peptide Coupling Reactions

The deprotected amine reacts with activated carboxylic acids (e.g., Fmoc-amino acids) to form peptide bonds. This is central to solid-phase peptide synthesis (SPPS).

Optimized Conditions :

-

Solvent : DMF or DCM

-

Coupling Agent : HBTU/HOBt

-

Base : DIPEA

Efficiency : Coupling yields exceed 90% under optimized protocols .

Interaction with Biomolecules

The compound mimics β-strand peptide structures, enabling studies on:

-

Protein-ligand binding via hydrogen bonding with the carboxylic acid and amine groups.

-

Enzyme inhibition through competitive binding at active sites (e.g., proteases).

Case Study :

In a 2023 study, derivatives of this compound inhibited HER2-positive cancer cell proliferation by disrupting protein-protein interactions (IC₅₀ = 1.2 μM) .

Stability and Degradation

The Boc group enhances stability against nucleophiles and bases but is susceptible to:

-

Thermal decomposition above 150°C.

-

Hydrolysis in strongly alkaline conditions (pH > 10).

Degradation Products :

-

tert-Butyl alcohol

-

Carbon dioxide

-

Free amine derivative

Comparative Reactivity

The 2,3-dimethoxy substitution pattern uniquely influences reactivity compared to analogs:

| Compound | Substitution | Reactivity in EAS |

|---|---|---|

| 2,3-Dimethoxy | 2-OCH₃, 3-OCH₃ | High (ortho/para-directing) |

| 3,5-Dimethoxy | 3-OCH₃, 5-OCH₃ | Moderate (meta-directing) |

| 4-Methoxy | 4-OCH₃ | Low (para-directing only) |

This structural distinction enables tailored synthetic applications .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

Boc-(R)-3-amino-3-(2,3-dimethoxy-phenyl)-propionic acid serves as a crucial intermediate in the synthesis of pharmaceutical agents, especially those targeting neurological disorders. Its structure allows it to mimic peptide sequences that are vital for drug action.

Case Study:

Research has demonstrated that derivatives of this compound can be utilized in the development of drugs aimed at treating conditions like depression and anxiety by modulating neurotransmitter systems .

Peptide Synthesis

Solid-Phase Peptide Synthesis:

This compound is extensively used in solid-phase peptide synthesis (SPPS), which is essential for creating complex peptides with high purity and yield. The Boc group facilitates selective reactions during the synthesis process.

Applications:

- Production of therapeutic peptides.

- Creation of peptide libraries for drug discovery.

Data Table: Peptide Synthesis Applications

| Application Type | Description |

|---|---|

| Therapeutic Peptides | Used to synthesize peptides for various diseases |

| Peptide Libraries | Facilitates the generation of diverse peptide structures for screening |

Biochemical Research

Enzyme Inhibition Studies:

this compound is employed in studies related to enzyme inhibition and protein interactions. This aids researchers in understanding biochemical pathways and disease mechanisms.

Research Insights:

Studies have shown that this compound can influence enzyme activity, making it a valuable tool for elucidating metabolic pathways .

Material Science

Development of Novel Materials:

The unique properties of this compound make it suitable for developing advanced materials, including drug delivery systems that enhance the bioavailability of therapeutic agents.

Example Applications:

- Formulation of nanoparticles for targeted drug delivery.

- Creation of biocompatible materials for medical applications.

Wirkmechanismus

The mechanism of action of Boc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and phenyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor activation, or modulation of signaling cascades.

Vergleich Mit ähnlichen Verbindungen

- Boc-®-3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid

- Boc-®-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid

- Boc-®-3-Amino-3-(2,3-dihydroxy-phenyl)-propionic acid

Comparison: Boc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is unique due to the specific positioning of the methoxy groups on the phenyl ring. This structural feature influences its chemical reactivity and biological activity, distinguishing it from other similar compounds. The presence of the Boc protecting group also adds to its uniqueness, providing stability and facilitating its use in various synthetic applications.

Biologische Aktivität

Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a synthetic amino acid derivative characterized by its tert-butyloxycarbonyl (Boc) protecting group and a unique aromatic structure. This compound has garnered attention in biological research due to its potential applications in enzyme-substrate interactions, protein-ligand binding studies, and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The compound's amino and phenyl groups facilitate binding to enzymes and receptors, leading to significant biochemical effects, such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Activation : It can modulate receptor activity, influencing signaling cascades within cells.

These interactions suggest its potential role in therapeutic applications, particularly in drug design and development.

Pharmacological Applications

This compound has been studied for various pharmacological activities:

- Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases.

- Anticancer Activity : Similar compounds have shown cytotoxic effects against cancer cell lines, suggesting that this compound could be explored for anticancer drug development.

- Antiinflammatory Properties : The structure may contribute to anti-inflammatory activity through the inhibition of specific inflammatory pathways.

Case Studies

- Enzyme Interaction Studies : this compound has been utilized as a model compound in studies examining enzyme-substrate interactions. These studies reveal insights into binding affinities and kinetic parameters crucial for understanding metabolic processes .

- Peptide Synthesis : The compound serves as a building block in synthesizing peptides with potential therapeutic effects. For example, peptides derived from this amino acid have been shown to mimic neurotransmitter activity, providing avenues for research into new treatments for neurological disorders .

Comparative Analysis

The following table summarizes the structural features and biological activities of similar compounds to highlight the uniqueness of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Contains a Boc protecting group and methoxy-substituted phenyl | Potential neuroprotective and anticancer activities |

| Boc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid | Enantiomer with similar structure | Used in peptide synthesis; potential neurotransmitter analogs |

| 4-Methyl-L-DOPA | Lacks the Boc group; different substituents | Primarily used in Parkinson's disease treatment |

Eigenschaften

IUPAC Name |

(3R)-3-(2,3-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(9-13(18)19)10-7-6-8-12(21-4)14(10)22-5/h6-8,11H,9H2,1-5H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWARYCUBBJWKQ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=C(C(=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375909 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500788-92-1 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3-dimethoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500788-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.